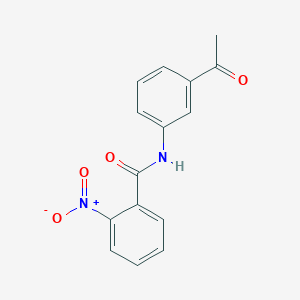

N-(3-acetylphenyl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(3-acetylphenyl)-2-nitrobenzamide often involves the stepwise nucleophilic substitution of nitro groups in polynitroaromatic compounds, followed by cyclization processes. For example, a methodology for synthesizing nitro-free disubstituted 3-aminobenzothiophenes, which are structurally related to N-(3-acetylphenyl)-2-nitrobenzamide, has been developed. This process uses available trinitrobenzamide as a starting point, highlighting the versatility and complexity of synthetic routes in this chemical domain (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-acetylphenyl)-2-nitrobenzamide, such as N-phenyl-2-nitrobenzamide, has been analyzed through X-ray crystallography, revealing a highly ordered arrangement stabilized by strong hydrogen bonds. These studies provide insight into the molecular dimensions and the spatial orientation of functional groups, which are crucial for understanding the chemical behavior of these compounds (Jackson et al., 2002).

Chemical Reactions and Properties

N-(3-acetylphenyl)-2-nitrobenzamide and its derivatives participate in various chemical reactions, including cyclization to form triazoles, indicating the reactivity of the nitro and acetyl groups under certain conditions (Lozinskii et al., 1977). These reactions are fundamental for synthesizing more complex molecules and understanding the compound's chemical properties.

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are critical for understanding the stability and reactivity of compounds like N-(3-acetylphenyl)-2-nitrobenzamide. Studies on isomeric nitrobenzamides have shown diverse three-dimensional framework structures, which are influenced by different substituents and their positions on the benzene ring. These structural variations significantly impact the compound's physical characteristics and its potential applications (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties of N-(3-acetylphenyl)-2-nitrobenzamide derivatives, such as reactivity towards nucleophiles, electrophiles, and their behavior in condensation reactions, have been extensively studied. These properties are pivotal for synthesizing related compounds and understanding their potential as intermediates in organic synthesis. For example, the base-catalyzed condensation reactions of related nitrobenzamide compounds demonstrate the influence of electronic and steric factors on their reactivity (Yamaguchi, 1976).

科学的研究の応用

Antibacterial Activity

Research on the synthesis and characterization of metal complexes with various nitrobenzamide derivatives, including structures similar to N-(3-acetylphenyl)-2-nitrobenzamide, has shown that these complexes exhibit significant antibacterial efficacy. For instance, metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide demonstrated greater antibacterial activity than their ligand counterparts, indicating the potential for these compounds in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Materials Science and Polymer Chemistry

In the realm of materials science, the o-nitrobenzyl group, a chemical moiety related to nitrobenzamide structures, has been extensively utilized in the development of photodegradable polymers. These polymers can alter their properties upon exposure to light, offering innovative applications in various fields, including biomedical engineering and environmental science (Zhao, Sterner, Coughlin, & Théato, 2012).

Molecular Electronics

The incorporation of nitroamine redox centers, similar to the functional groups in N-(3-acetylphenyl)-2-nitrobenzamide, into molecular electronic devices has demonstrated remarkable properties. A study utilizing a molecule with a nitroamine redox center showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, highlighting the potential of such compounds in the fabrication of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).

Anticancer Research

Although the specific compound N-(3-acetylphenyl)-2-nitrobenzamide was not directly linked to anticancer research in the sources reviewed, related nitrobenzamide compounds have been explored for their anticancer properties. For example, dinitrobenzamide mustards, a class of nitro-aromatic anticancer prodrugs, undergo bioactivation by tumor reductases to form cytotoxic agents that can cross-link DNA, demonstrating the potential for therapeutic applications in oncology (Helsby, Goldthorpe, Tang, Atwell, Smith, Wilson, & Tingle, 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(3-acetylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLQCJOGNTWKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)